Benzyl 4-Nitrobutanoate

Description

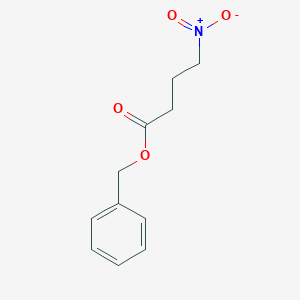

Structure

2D Structure

3D Structure

Properties

CAS No. |

138742-21-9 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

benzyl 4-nitrobutanoate |

InChI |

InChI=1S/C11H13NO4/c13-11(7-4-8-12(14)15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

InChI Key |

VJHWVTIKNVSZRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrobutanoate Esters, Including Benzyl 4 Nitrobutanoate

Michael Addition Strategies for Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, is a cornerstone in the synthesis of 4-nitrobutanoate esters. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org For the synthesis of 4-nitrobutanoate esters, nitroalkanes are commonly used as Michael donors due to the acidity of the α-protons, which allows for the formation of a resonance-stabilized carbanion. organic-chemistry.orgwikipedia.org

The conjugate addition of nitroalkanes to various α,β-unsaturated systems is a widely employed and effective method for the synthesis of γ-nitro carbonyl compounds, which are direct precursors to 4-nitrobutanoate esters. The reaction is typically catalyzed by a base, which facilitates the deprotonation of the nitroalkane to generate the nucleophilic nitronate.

The conjugate addition of nitroalkanes to dehydroalanine (Dha) derivatives is a valuable method for the synthesis of γ-nitro-α-amino acid derivatives. rsc.org These products are important precursors for various non-proteinogenic amino acids. The reaction's success is influenced by the N-protecting group on the dehydroalanine, with more electron-withdrawing groups leading to higher yields. rsc.org For instance, the reaction of methyl 2-phthalimidoacrylate with nitromethane (B149229) can be controlled to produce 1:1, 2:1, or 3:1 adducts depending on the reaction conditions. rsc.org

| Michael Donor | Michael Acceptor | Product |

| Nitroalkanes | N-protected dehydroalanine esters | γ-Nitro-α-amino acid derivatives |

The conjugate addition of nitromethane to α,β-unsaturated aldehydes like cinnamaldehyde (B126680) provides a direct route to γ-nitroaldehydes. acs.orgnih.govresearchgate.net This reaction can be catalyzed by organocatalysts, such as secondary amines, which activate the cinnamaldehyde through the formation of an iminium ion intermediate. nih.gov The resulting γ-nitroaldehydes can then be oxidized to the corresponding carboxylic acids and subsequently esterified to yield the desired 4-nitrobutanoate esters. Biocatalytic methods using enzymes like 4-oxalocrotonate tautomerase (4-OT) have also been developed for the asymmetric Michael addition of nitromethane to cinnamaldehyde, affording enantioenriched γ-nitroaldehydes. acs.org

| Michael Donor | Michael Acceptor | Catalyst/Method | Product |

| Nitromethane | Cinnamaldehyde | Biotinylated secondary amine | γ-Nitroaldehyde |

| Nitromethane | Cinnamaldehyde | 4-Oxalocrotonate tautomerase (F50A mutant) | (R)-γ-Nitroaldehyde |

The organocatalytic enantioselective conjugate addition of nitromethane to benzylidene-2-benzoyl acetate (B1210297) derivatives has been developed as a key step in the asymmetric synthesis of biologically active compounds. nih.govnih.govfrontiersin.org For example, a dihydroquinine-derived squaramide catalyst has been successfully used to promote this reaction, yielding the corresponding α-benzoyl-β-aryl-γ-nitro butyric acid derivatives with good yields and high enantioselectivities. nih.govnih.govfrontiersin.org These products can be further transformed into valuable molecules such as the endothelin receptor antagonist ABT-627. nih.govnih.gov

| Michael Donor | Michael Acceptor | Catalyst | Product |

| Nitromethane | Benzylidene-2-benzoyl acetate | Dihydroquinine derived squaramide | (3R)-ethyl 2-benzoyl-4-nitro-3-phenylbutanoate |

While less common, benzyl (B1604629) 4-nitrobutanoate can theoretically act as a Michael donor. The protons alpha to the nitro group are acidic and can be removed by a base to form a nucleophilic carbanion. This carbanion could then, in principle, add to a suitable Michael acceptor. However, specific examples of this reactivity are not prominently featured in the surveyed literature, which primarily focuses on the synthesis of the 4-nitrobutanoate scaffold itself.

Conjugate Addition of Nitroalkanes to α,β-Unsaturated Systems

Multicomponent Reaction Strategies for β-Aryl-γ-nitroesters

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like β-aryl-γ-nitroesters in a single step. scielo.brscienceopen.comresearchgate.netnih.gov A novel four-component reaction has been developed for the direct synthesis of β-aryl-γ-nitroesters using an aromatic aldehyde, Meldrum's acid, nitromethane, and an alcohol. scielo.brscienceopen.comresearchgate.net This reaction is effectively promoted by hydrotalcite-derived mixed oxides as a heterogeneous catalyst. scielo.brscienceopen.comresearchgate.net This one-pot process allows for the generation of diverse γ-nitroesters with yields ranging from 15% to 95%. scielo.brscienceopen.comresearchgate.net The resulting products are valuable precursors for the synthesis of γ-aminobutyric acid (GABA) derivatives such as Phenibut and Baclofen. scielo.brscienceopen.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product |

| Aromatic Aldehyde | Meldrum's Acid | Nitromethane | Alcohol | Hydrotalcite-derived mixed oxides | β-Aryl-γ-nitroester |

Alternative and Emerging Synthetic Routes to 4-Nitrobutanoate Esters

Beyond conventional approaches, a number of innovative strategies have been developed for the synthesis of 4-nitrobutanoate esters. These methods often offer advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis

A significant advancement in the synthesis of 4-nitrobutanoate esters is the use of microwave irradiation to promote the Michael addition of nitroalkanes to α,β-unsaturated esters. This technique dramatically reduces reaction times from hours or even days to mere minutes, while often providing cleaner reactions and improved yields. For instance, the DBU-catalyzed addition of nitromethane to methyl acrylate under microwave irradiation affords methyl 4-nitrobutanoate in good yield in a fraction of the time required by conventional heating. nih.gov

While a specific protocol for the microwave-assisted synthesis of Benzyl 4-Nitrobutanoate is not extensively detailed in the literature, the principles of this methodology are directly applicable. The reaction would involve the conjugate addition of nitromethane to benzyl acrylate in the presence of a suitable base, accelerated by microwave energy.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Methyl 4-Nitrobutanoate

| Method | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | DBU | 4320 min | 44 |

| Microwave Irradiation | DBU | 5 min | >98 |

Data sourced from a study on the synthesis of γ-nitro aliphatic methyl esters. nih.gov

Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 4-nitrobutanoate esters. Chiral organocatalysts, such as proline derivatives and squaramides, can facilitate the enantioselective conjugate addition of nitromethane to α,β-unsaturated esters, yielding products with high enantiomeric excess. This is particularly valuable for the synthesis of precursors to biologically active molecules.

One notable example is the organocatalytic enantioselective conjugate addition of nitromethane to benzylidene-2-benzoyl acetate, which proceeds with high selectivity. While not a direct synthesis of this compound, this demonstrates the potential of organocatalysis in constructing complex molecules containing the 4-nitrobutanoate framework. The synthesis of β-aryl-γ-nitroesters, including a benzyl ester derivative (Benzyl 4-nitro-3-phenylbutanoate), has been achieved through a multicomponent reaction promoted by a heterogeneous catalyst derived from hydrotalcite. This domino reaction utilizes Meldrum's acid, an aromatic aldehyde, nitromethane, and an alcohol, offering a direct route to these valuable compounds.

Enzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis offers the benefits of high selectivity and mild reaction conditions. While the enzymatic synthesis of this compound is not yet a widely established method, the potential for biocatalytic Michael additions of nitroalkanes to acrylates is an area of growing interest. Enzymes such as 4-oxalocrotonate tautomerase have been shown to catalyze the asymmetric addition of nitromethane to α,β-unsaturated aldehydes, suggesting that similar enzymatic systems could be developed for the synthesis of 4-nitrobutanoate esters.

Flow Chemistry

Continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters. The synthesis of nitro compounds, which can be hazardous in batch processes, is particularly well-suited to flow chemistry. While specific applications to the synthesis of this compound are still emerging, the principles of flow chemistry, such as precise control over mixing and temperature, could be advantageously applied to the Michael addition of nitromethane to benzyl acrylate. This would allow for a safer and more efficient production process.

Other Synthetic Strategies

The synthesis of this compound has been mentioned in the context of constructing multifunctional dendrimers. In this work, this compound was used as a starting material for the preparation of a mixed ester, highlighting its utility as a building block in materials science. Although the specific details of its preparation were not provided in the abstract, its use confirms its accessibility through established synthetic methods.

Furthermore, traditional esterification methods remain a viable, albeit less novel, route. The Fischer esterification of 4-nitrobutanoic acid with benzyl alcohol, catalyzed by a strong acid, would yield this compound. cerritos.eduorganic-chemistry.orgmasterorganicchemistry.compatsnap.combyjus.com Similarly, the transesterification of a more common alkyl 4-nitrobutanoate, such as the methyl or ethyl ester, with benzyl alcohol in the presence of a suitable catalyst could also be employed. researchgate.net

Table 2: Overview of Alternative and Emerging Synthetic Routes to 4-Nitrobutanoate Esters

| Synthetic Route | Key Features | Potential for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. | Highly applicable by reacting nitromethane with benzyl acrylate. |

| Organocatalysis | High enantioselectivity for chiral esters. | Applicable for asymmetric synthesis of substituted benzyl 4-nitrobutanoates. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions. | An emerging area with potential for future development. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | A promising approach for the safe and efficient production. |

| Fischer Esterification | Traditional and reliable method. | Direct synthesis from 4-nitrobutanoic acid and benzyl alcohol. |

| Transesterification | Conversion from other alkyl esters. | Feasible from readily available methyl or ethyl 4-nitrobutanoate. |

Reactivity and Transformations of the Benzyl 4 Nitrobutanoate Scaffold

Functional Group Interconversions of the Nitro Moiety

The nitro group in benzyl (B1604629) 4-nitrobutanoate is an electron-withdrawing group that can be transformed into several other important functional groups. These conversions are fundamental in multi-step organic synthesis, leveraging the nitro group as a masked functionality for amines or carbonyls, or for its ability to be removed entirely.

The reduction of the primary nitro group to a primary amine is one of the most valuable transformations of the benzyl 4-nitrobutanoate scaffold. This reaction yields benzyl 4-aminobutanoate, a key precursor for the synthesis of γ-amino acids and their derivatives, which are of significant interest in medicinal chemistry. A variety of reducing agents and conditions can be employed for this purpose, with catalytic hydrogenation being the most common and efficient method.

Detailed research findings indicate that the choice of catalyst and reaction conditions is crucial to achieve high yields and chemoselectivity, particularly to avoid the hydrogenolysis (cleavage) of the benzyl ester group. scirp.org

Key Research Findings:

Catalytic Hydrogenation: The use of catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel with hydrogen gas is highly effective. These reactions are typically performed in solvents like methanol, ethanol, or ethyl acetate (B1210297) at pressures ranging from atmospheric to 50 psi. Care must be taken as prolonged reaction times or more aggressive conditions (higher pressure/temperature) can lead to the cleavage of the benzyl ester, yielding 4-aminobutanoic acid and toluene. scirp.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of Pd/C can also serve as a hydrogen source, offering milder conditions that may better preserve the benzyl ester.

Chemical Reduction: Metals such as iron, zinc, or tin in acidic media (e.g., acetic acid or hydrochloric acid) are classical reagents for nitro group reduction. While effective, these methods often require stoichiometric amounts of metal and acidic workups, which can lead to hydrolysis of the ester.

The table below summarizes common reductive methods for the conversion of a primary nitroalkane to a primary amine, applicable to this compound.

| Reagent/Catalyst | Solvent(s) | Typical Conditions | Product | Potential Side Products |

| H₂, Pd/C (5-10%) | Methanol, Ethanol | Room Temp, 1-4 atm H₂ | Benzyl 4-aminobutanoate | Toluene, 4-aminobutanoic acid |

| H₂, Raney Ni | Ethanol | Room Temp, 3-5 atm H₂ | Benzyl 4-aminobutanoate | Toluene, 4-aminobutanoic acid |

| NaBH₄, NiCl₂ | Methanol | 0 °C to Room Temp | Benzyl 4-aminobutanoate | Minimal if controlled |

| Fe, CH₃COOH | Ethanol/Water | Reflux | Benzyl 4-aminobutanoate | Hydrolysis of ester |

The Nef reaction is a classic and powerful method for converting a primary or secondary nitroalkane into the corresponding aldehyde or ketone. organicreactions.orgwikipedia.org For this compound, this transformation would yield benzyl 4-oxobutanoate (B1241810), a valuable intermediate for synthesizing various heterocyclic compounds and natural products. nih.gov The reaction proceeds in two main stages: first, the deprotonation of the α-carbon to the nitro group to form a nitronate salt, followed by acid-catalyzed hydrolysis of the salt to the carbonyl compound and nitrous oxide. organicreactions.orgalfa-chemistry.com

Reaction Mechanism and Conditions:

Nitronate Formation: A base (e.g., sodium hydroxide (B78521), sodium methoxide) is used to abstract the acidic proton on the carbon adjacent to the nitro group, forming a stable nitronate anion.

Acid Hydrolysis: The nitronate salt solution is then slowly added to a strong mineral acid (e.g., sulfuric acid, hydrochloric acid) at low temperatures to effect the hydrolysis. mdma.ch

Modern variations of the Nef reaction utilize oxidative or reductive methods under milder conditions to avoid the harsh acidity of the classical procedure. alfa-chemistry.com

| Method | Reagents | Conditions | Expected Product |

| Classical Nef | 1. NaOH or NaOMe 2. H₂SO₄ or HCl | 1. Room Temp 2. 0 °C | Benzyl 4-oxobutanoate |

| Oxidative (McMurry) | KMnO₄, MgSO₄ | -78 °C to Room Temp | Benzyl 4-oxobutanoate |

| Reductive | TiCl₃, NH₄OAc | Reflux | Benzyl 4-oxobutanoate (via oxime hydrolysis) |

Radical denitration allows for the replacement of the nitro group with a hydrogen atom, effectively converting the nitroalkane moiety into a simple alkyl chain. This process transforms this compound into benzyl butanoate. The most common method for achieving this is the Barton-McCombie reaction, which proceeds via a free-radical mechanism.

Key Research Findings:

The reaction is typically initiated by treating the nitroalkane with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator, most commonly tributyltin hydride (Bu₃SnH).

The process involves the formation of an alkyl radical intermediate after the nitro group is abstracted. This radical then abstracts a hydrogen atom from the tin hydride to complete the reaction.

Alternative, less toxic reagents have been developed to replace tributyltin hydride, including various silanes and phosphine-borane complexes, which are often preferred in modern synthesis.

This transformation is particularly useful when the initial nitro group was used to facilitate a carbon-carbon bond-forming reaction (e.g., a Henry or Michael addition) and is no longer needed in the final target molecule. mdma.ch

Intramolecular Cyclization Reactions for Heterocycle Formation

The dual functionality of this compound and its derivatives makes it an excellent substrate for synthesizing heterocyclic structures through intramolecular reactions. Following the initial transformation of the nitro group, the newly formed functionality can react with the benzyl ester portion of the molecule to form a ring.

The synthesis of 2-pyrrolidinone, a five-membered lactam, is a direct and important application of the this compound scaffold. The process involves a two-step sequence:

Reduction of the Nitro Group: As detailed in section 3.1.1, the nitro group is first reduced to a primary amine to form benzyl 4-aminobutanoate.

Intramolecular Cyclization: The resulting amino ester is then induced to cyclize. This lactamization is often achieved by heating, which causes the nucleophilic amine to attack the electrophilic carbonyl carbon of the ester, eliminating benzyl alcohol as a byproduct. chemicalbook.com The reaction can also be promoted by catalysts or reagents that activate the ester or facilitate proton transfer.

This intramolecular aminolysis is an efficient method for constructing the pyrrolidinone ring system, which is a core structure in many pharmaceuticals and natural products. nih.gov

| Precursor | Conditions | Product | Byproduct |

| Benzyl 4-aminobutanoate | Heat (e.g., reflux in Toluene or Xylene) | 2-Pyrrolidinone | Benzyl alcohol |

| Benzyl 4-aminobutanoate | Weak non-nucleophilic base | 2-Pyrrolidinone | Benzyl alcohol |

While direct cyclization of a this compound derivative to a six-membered piperidinone ring is not straightforward, the scaffold can be elaborated to access these important heterocycles. Piperidinone derivatives are prevalent in alkaloid chemistry and drug discovery. biomedpharmajournal.orgguidechem.com A plausible synthetic route involves extending the carbon chain before cyclization.

One established strategy involves a nitro-Mannich reaction. For instance, a derivative of this compound could react with an aldehyde and an amine in a multi-component reaction. More specifically, the reaction of a 4-nitrobutanoate with an aromatic aldehyde and ammonium acetate can lead to the formation of 5-nitropiperidin-2-ones. ucl.ac.uk In this case, the nitrobutanoate acts as the nucleophile, and the in-situ formed imine from the aldehyde and ammonia (B1221849) acts as the electrophile, followed by cyclization. The resulting nitro-substituted piperidinone can then undergo further functionalization, such as reduction of the nitro group.

Access to Complex Spirocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of complex spirocyclic systems, which are prominent structural motifs in various natural products and pharmaceutical agents. mdpi.comnih.gov The reactivity of the nitroalkane moiety and the strategic placement of the benzyl ester group enable several cyclization strategies.

One primary approach involves the intramolecular Michael addition. mdpi.comnih.gov After initial derivatization of the this compound to introduce an α,β-unsaturated system elsewhere in the molecule, the α-carbon to the nitro group can be deprotonated under basic conditions to form a nitronate anion. This nucleophilic intermediate can then undergo an intramolecular conjugate addition to the Michael acceptor, forging a new carbon-carbon bond and constructing the spirocyclic framework. The regioselectivity of this cyclization can be controlled by reaction conditions such as temperature and the choice of base. mdpi.comnih.gov For example, lower temperatures have been shown to favor the formation of specific dispirocyclic products in high yields. nih.gov

Another powerful method for constructing spiro-heterocycles is through 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.net The nitronate generated from this compound can act as a 1,3-dipole. When an appropriate dipolarophile, such as an alkene, is present within the same molecule, an intramolecular [3+2] cycloaddition can occur. This reaction constructs a five-membered heterocyclic ring containing a nitrogen-oxygen bond, leading to complex spiro-isoxazolidine or isoxazoline (B3343090) derivatives. The stereochemical outcome of such cycloadditions is often highly controlled, providing access to specific isomers. researchgate.net

These strategies highlight the utility of the this compound core in building molecular complexity, leading to diverse spirocyclic and dispirocyclic structures under controlled conditions. mdpi.comnih.gov

Selective Deprotection Strategies of the Benzyl Ester Group

A critical transformation in the synthetic application of this compound is the selective removal of the benzyl ester protecting group without affecting the synthetically versatile nitro group. The aliphatic nitro group is sensitive to many reducing agents, making chemoselectivity a key challenge.

Catalytic hydrogenolysis is a common method for cleaving benzyl esters. commonorganicchemistry.com However, standard conditions, such as using palladium on carbon (Pd/C) with hydrogen gas (H₂), can also reduce the nitro group to an amine. To achieve selectivity, catalytic transfer hydrogenation (CTH) offers a milder and often more effective alternative. organic-chemistry.orgrsc.orgmdma.ch In this method, a hydrogen donor molecule is used in place of H₂ gas. Various hydrogen donors can be employed, and the choice of catalyst and donor can be tuned to favor cleavage of the benzyl ester while preserving the nitro group. acsgcipr.org For instance, using formic acid or cyclohexene with a palladium catalyst can facilitate the removal of benzyl esters. organic-chemistry.orgrsc.orgmdma.ch Studies have shown that protecting groups like N-benzyloxycarbonyl and benzyl esters can be removed by transfer hydrogenation with cyclohexene and 10% Pd/C, while the nitro group on arginine can also be removed, indicating that conditions must be carefully optimized. rsc.org The use of less expensive 10% Pd on carbon with formic acid as a hydrogen donor has been shown to successfully deprotect a range of functionalities, including nitro groups on nitroarginine. mdma.ch

Non-hydrogenolytic methods provide another avenue for selective deprotection. Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to effectively cleave benzyl esters with high selectivity. dal.ca This method is advantageous as it leaves other functional groups like benzyl ethers, amines, amides, and unsaturated bonds intact. dal.ca Additionally, reagents like nickel boride, generated in situ, can chemoselectively cleave benzyl esters while leaving other ester types and protecting groups unaffected. organic-chemistry.org These chemical methods avoid the use of hydrogen and palladium catalysts altogether, offering a valuable orthogonal strategy for deprotection in complex molecules where the nitro group must be preserved. dal.caorganic-chemistry.org

Alkylation and Further Derivatization Reactions of Nitrobutanoate Products

The aliphatic nitro group in the this compound scaffold strongly activates the α-carbon, rendering its protons acidic and facilitating deprotonation to form a nucleophilic nitronate. mdpi.com This reactivity is central to the derivatization of the molecule, particularly through C-alkylation reactions. pageplace.descispace.com

Alkylation of the nitrobutanoate product, typically achieved by treating the corresponding nitronate with an alkyl halide, allows for the introduction of a wide variety of substituents at the α-position to the nitro group. nih.gov While this reaction is synthetically powerful, a common challenge is the competition between C-alkylation and O-alkylation, the latter of which forms nitronic esters. acs.org The choice of counter-ion, solvent, and alkylating agent can influence the reaction's outcome. The use of copper catalysis has been shown to effectively promote C-alkylation, providing a reliable method for forming new carbon-carbon bonds with high functional group tolerance. nih.gov This allows for the alkylation of nitroalkanes bearing esters, amides, and other functionalities in good to excellent yields. nih.gov

Beyond simple alkylation, the nucleophilic nitronate can participate in other crucial carbon-carbon bond-forming reactions. These include the Michael addition to α,β-unsaturated carbonyl compounds and the Henry (nitroaldol) reaction with aldehydes. mdpi.comrsc.org These reactions are foundational in organic synthesis for building molecular complexity.

Following alkylation or other modifications, the nitro group itself serves as a versatile functional handle for further transformations. researchgate.net The Nef reaction, for example, converts the nitroalkane functionality into a ketone, providing access to γ-keto esters. mdpi.comucl.ac.uk Alternatively, the nitro group can be reduced to a primary amine, yielding γ-amino esters, which are valuable building blocks for peptides and other biologically active molecules. mdpi.com This wide array of subsequent reactions underscores the synthetic utility of the alkylated nitrobutanoate products.

Catalytic Methodologies in the Chemistry of Benzyl 4 Nitrobutanoate and Analogues

Organocatalytic Approaches for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. researchgate.net In the context of benzyl (B1604629) 4-nitrobutanoate and its analogues, organocatalysis has been instrumental in the stereoselective construction of carbon-carbon bonds, particularly through conjugate addition reactions to form the γ-nitro ester scaffold.

Asymmetric Iminium Catalysis

Asymmetric iminium catalysis, a cornerstone of organocatalysis, involves the activation of α,β-unsaturated carbonyl compounds by chiral secondary amines to form transient, electron-deficient iminium ions. This activation strategy effectively lowers the LUMO of the electrophile, facilitating the addition of weak nucleophiles like nitroalkanes.

The conjugate addition of nitroalkanes to α,β-unsaturated aldehydes or ketones, catalyzed by chiral secondary amines such as proline and its derivatives, proceeds through an iminium ion intermediate. nih.gov This methodology provides a direct route to chiral γ-nitro carbonyl compounds, which are direct precursors to benzyl 4-nitrobutanoate analogues. For instance, the reaction of an α,β-unsaturated aldehyde with nitromethane (B149229), catalyzed by a Jørgensen–Hayashi-type catalyst, can yield the corresponding γ-nitroaldehyde with high enantioselectivity. nih.gov This intermediate can then be oxidized to the corresponding carboxylic acid and esterified to afford the target this compound analogue.

A notable application of this strategy was demonstrated in the industrial synthesis of telcagepant, where an asymmetric 1,4-addition of nitromethane to an α,β-unsaturated aldehyde was a key step. nih.gov The use of a dual-acid cocatalyst system was found to be crucial for achieving high reaction rates and conversions. nih.gov Biocatalytic approaches using enzymes that operate via iminium ion intermediates have also been shown to effectively catalyze the Michael addition of nitromethane to α,β-unsaturated aldehydes, yielding γ-nitroaldehydes with excellent enantiopurity. acs.org

| Catalyst | Acceptor | Nucleophile | Product | Yield (%) | ee (%) |

| Jørgensen–Hayashi type catalyst | α,β-Unsaturated aldehyde | Nitromethane | γ-Nitroaldehyde | High | High |

| 4-OT enzyme (F50A mutant) | α,β-Unsaturated aldehydes | Nitromethane | γ-Nitroaldehydes | 61-96 | >99:1 (er) |

Chiral Squaramide Catalysis

Chiral squaramides have gained prominence as highly effective hydrogen-bond donor catalysts in a variety of asymmetric transformations. organic-chemistry.org Their rigid structure and the convergent orientation of the two N-H groups allow for the dual activation of both the nucleophile and the electrophile. organic-chemistry.org In the synthesis of this compound analogues, chiral squaramide catalysts have been successfully employed in the enantioselective Michael addition of nitroalkanes to α,β-unsaturated esters and other Michael acceptors. researchgate.netrsc.org

The catalytic cycle is believed to involve the squaramide's N-H groups forming hydrogen bonds with the nitro group of the nitroalkane, increasing its acidity and facilitating the formation of the nitronate anion. Simultaneously, the squaramide can interact with the Michael acceptor, bringing the two reactants into close proximity within a chiral environment and thereby directing the stereochemical outcome of the reaction.

Cinchona alkaloid-derived squaramides are particularly effective for the conjugate addition of nitromethane to various acceptors. organic-chemistry.orgresearchgate.netrsc.org For example, the addition of nitromethane to benzylidene-2-benzoyl acetate (B1210297), a precursor to an endothelin receptor antagonist, has been achieved with moderate to high selectivities using a dihydroquinine-derived squaramide catalyst. researchgate.net Similarly, the Michael addition of nitromethane to 2-enoylazaarenes under solvent-free conditions has been reported to proceed with high yields and excellent enantioselectivities. rsc.org

| Catalyst Type | Acceptor | Nucleophile | Yield (%) | ee (%) |

| Dihydroquinine derived squaramide | Benzylidene-2-benzoyl acetate | Nitromethane | up to 85 | up to 87 |

| Chiral Squaramide | 2-Enoylazaarenes | Nitromethane | up to 98 | up to 98 |

| (-)-Cinchonine modified squaramide | β-Nitrostyrene | 2,4-Pentanedione | up to 98 | >99 |

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases, typically an aqueous and an organic phase. crdeepjournal.org This methodology is particularly well-suited for the synthesis of this compound and its analogues, as it allows for the use of inorganic bases and nitroalkanes in a biphasic system. The catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the deprotonated nitroalkane (nitronate anion) from the aqueous phase to the organic phase, where it can react with the Michael acceptor. crdeepjournal.orgsctunisie.org

The use of chiral, non-racemic phase-transfer catalysts has enabled the development of asymmetric Michael additions of nitroalkanes. Maruoka-type C2-symmetric chiral biaryl-modified tetraalkylammonium salts are among the effective catalysts for such transformations. nih.gov These catalysts create a chiral ion pair with the nitronate anion, which then reacts with the electrophile in a stereocontrolled manner.

The efficiency of PTC can be influenced by several factors, including the structure of the catalyst, the solvent system, and the nature of the base. For instance, the addition of nitroalkanes to electrophilic alkenes has been shown to work well with catalytic amounts of cetyltrimethylammonium hydroxide (B78521) (CTAOH) at room temperature in the presence of a minimal amount of water. sctunisie.org

| Catalyst Type | Reaction | Key Features |

| Tetrabutylammonium chloride/bromide | Michael addition of nitroalkanes | Biphasic medium (water-dichloromethane) increases yields. sctunisie.org |

| Cetyltrimethylammonium hydroxide | Michael addition of nitroalkanes | Mild conditions, short reaction times. sctunisie.org |

| Maruoka-type C2-symmetric chiral biaryl-modified tetraalkylammonium salts | Asymmetric Michael additions | Enables enantioselective synthesis. nih.gov |

Heterogeneous Catalysis

Heterogeneous catalysis offers several advantages, including ease of catalyst separation and recycling, which are crucial for sustainable chemical processes. In the context of synthesizing this compound analogues, heterogeneous catalysts can be employed for key reaction steps such as the Michael addition of nitroalkanes.

A simple and environmentally friendly approach involves the use of a weak inorganic base, such as potassium carbonate, as a heterogeneous catalyst for the Michael addition of nitroalkanes to various Michael acceptors. researchgate.net This solvent-free method provides satisfactory to good yields of the Michael adducts. The reaction proceeds by the deprotonation of the nitroalkane on the surface of the solid base to form the nitronate anion, which then reacts with the electrophile. researchgate.net

While the development of chiral heterogeneous catalysts for the asymmetric synthesis of this compound analogues is an ongoing area of research, the existing methods provide a solid foundation for greener synthetic routes.

| Catalyst | Reaction | Conditions | Yield |

| Potassium Carbonate | Michael addition of nitroalkanes | Solvent-free | Satisfactory to good |

Transition Metal Catalysis (e.g., Palladium, Rhodium)

Transition metal catalysis provides a versatile platform for a wide range of organic transformations, including those relevant to the synthesis and functionalization of this compound and its analogues. Palladium and rhodium catalysts, in particular, have been extensively studied for their ability to catalyze carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed reactions, such as the Heck reaction, can be utilized in the synthesis of precursors to this compound analogues. For example, an improved Heck reaction protocol has been developed for the synthesis of α-benzyl-β-keto esters from aryl bromides and Baylis-Hillman adducts. organic-chemistry.org This methodology could be adapted for the synthesis of related structures that can be further elaborated to the desired nitro esters. The success of these reactions often depends on the careful selection of the palladium catalyst, ligand, base, and solvent. organic-chemistry.org

Furthermore, palladium-catalyzed allylic alkylation of nitroalkanes represents a direct method for introducing chirality at the α-position to the nitro group. While early attempts at asymmetric induction in this reaction showed limited success, more recent developments have led to highly enantioselective transformations. nih.gov

Although specific examples of rhodium-catalyzed synthesis of this compound are not extensively documented, rhodium catalysts are well-known for their utility in asymmetric hydrogenation and conjugate addition reactions, suggesting their potential applicability in the stereoselective synthesis of these compounds.

| Metal | Reaction Type | Substrates | Catalyst System |

| Palladium | Heck Reaction | Aryl bromides, Baylis-Hillman adducts | Pd(dbpf)Cl2, N-methyldicyclohexylamine, TBAC |

| Palladium | Asymmetric Allylic Alkylation | Secondary nitroalkanes, Allylic carbonates | Pd(0)/Chiral P,N-ligands |

Stereoselectivity in Benzyl 4 Nitrobutanoate Derivative Synthesis

Diastereoselective Processes

Diastereoselectivity in the synthesis of benzyl (B1604629) 4-nitrobutanoate derivatives is crucial when creating molecules with multiple stereocenters. The relative configuration of these centers can be controlled by various factors, including the choice of catalyst, substrate, and reaction conditions. One of the most common methods for introducing stereocenters in these molecules is through the Michael addition of a nitroalkane to an α,β-unsaturated carbonyl compound.

In the context of synthesizing derivatives analogous to benzyl 4-nitrobutanoate, the conjugate addition of nitroalkanes to acceptors like furanones can be fine-tuned to favor a specific diastereomer. For instance, the choice of a particular cinchona alkaloid-derived catalyst can switch the diastereoselectivity of the reaction. While one catalyst may lead to the syn-adduct with high selectivity, another can favor the formation of the anti-adduct. This catalyst-controlled diastereodivergence is a powerful tool for accessing different stereoisomers from the same set of starting materials. For example, with certain catalysts, anti-Michael adducts can be obtained in good yields with excellent diastereoselectivities (up to 96/4 dr, anti). acs.org

Another important diastereoselective process involves the aza-Henry (nitro-Mannich) reaction, which is used to synthesize α,β-diamino acid derivatives. The addition of α-substituted α-nitro esters to imines can be catalyzed by chiral Brønsted acids to afford products with high anti-diastereoselectivity. nih.gov By carefully designing the catalyst, it is possible to favor the formation of the anti-diastereomer, which can be a precursor to complex molecules with defined relative stereochemistry. The steric environment within the catalyst's binding pocket is thought to play a key role in determining the facial selectivity of the attack on the imine. nih.gov

The diastereoselectivity of these reactions is often influenced by the formation of a well-organized transition state where the catalyst, nucleophile, and electrophile are precisely oriented. Hydrogen bonding interactions between the catalyst and the reactants are critical in achieving high levels of stereocontrol.

Table 1: Catalyst-Controlled Diastereoselective Nitro-Michael Reaction of Furanones

| Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|

| epi-Quinine Derivative | 96:4 | 99 | 95 |

| Quinine Derivative | >2:98 | 98 | 90 |

This table illustrates the principle of catalyst-controlled diastereoselectivity, where different catalysts can lead to opposite diastereomers with high selectivity.

Enantioselective Processes

Enantioselective synthesis of this compound derivatives allows for the preparation of single enantiomers, which is often a requirement for pharmaceutical applications. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in the synthesis of γ-nitro esters.

The asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, followed by an in-situ oxidation, provides a direct route to enantiomerically enriched γ-nitro esters. organic-chemistry.org This one-pot process often utilizes chiral secondary amine catalysts, such as diarylprolinol silyl (B83357) ethers, in combination with a cocatalyst. The catalyst activates the aldehyde by forming a transient enamine, which then reacts with the nitroalkane in a highly stereocontrolled manner. The resulting nitroaldehyde is then oxidized to the corresponding ester. This method can provide γ-nitro esters in good yields and with excellent enantioselectivities (up to 99% ee). organic-chemistry.org

Another effective approach is the conjugate addition of nitromethane (B149229) to α,β-unsaturated ketones, catalyzed by chiral primary amine-thiourea organocatalysts. organic-chemistry.org These bifunctional catalysts activate the nitroalkane through hydrogen bonding with the thiourea (B124793) moiety, while the primary amine activates the enone. This dual activation strategy leads to high enantioselectivities in the formation of γ-nitro ketones, which can be subsequently converted to the corresponding esters.

The enantioselective conjugate addition of nitromethane to benzylidene-2-benzoyl acetate (B1210297), a precursor to α-benzoyl-β-aryl-γ-nitro butyric acid derivatives, has been achieved using a dihydroquinine-derived squaramide catalyst. nih.govnih.gov This reaction proceeds with moderate to high selectivities and has been applied in the asymmetric synthesis of biologically active molecules. nih.govnih.gov

Table 2: Enantioselective Synthesis of γ-Nitro Esters via Organocatalytic Michael Addition

| Catalyst | Substrate | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|

| Diarylprolinol silyl ether | Cinnamaldehyde (B126680) | 95 | 78 |

| Cinchona-derived thiourea | Chalcone | 99 | 92 |

| Dihydroquinine squaramide | Benzylidene-2-benzoyl acetate | 85 | 74 |

This table provides examples of different organocatalytic systems used to achieve high enantioselectivity in the synthesis of γ-nitro ester precursors.

Control of Multiple Stereocenters in Complex Molecular Architectures

The stereoselective methods developed for the synthesis of simple this compound derivatives can be extended to the construction of more complex molecules with multiple stereocenters, such as substituted pyrrolidines and piperidines. These heterocyclic structures are common motifs in many natural products and pharmaceuticals.

The synthesis of functionalized pyrrolidines can be achieved through the reductive cyclization of γ-nitrocarbonyl compounds. The stereocenters established in the initial Michael addition can direct the formation of subsequent stereocenters during the cyclization process. For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization onto the carbonyl group, can lead to the formation of a pyrrolidine (B122466) ring with defined stereochemistry.

Similarly, substituted piperidines can be synthesized from precursors derived from this compound. A desymmetrization approach involving a selective lactam formation has been used for the synthesis of piperidines. nih.gov Furthermore, an organocatalytic enantioselective intramolecular aza-Michael reaction has been employed in a desymmetrization process to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.orgnih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.

The synthesis of alkaloids, a class of naturally occurring compounds with complex, multi-stereocenter architectures, often relies on the stereocontrolled introduction of nitrogen-containing functional groups. The nitro group in derivatives of this compound serves as a versatile precursor to amines, making these compounds valuable building blocks in alkaloid synthesis. The stereocenters present in the initial γ-nitro ester can be used to control the stereochemistry of subsequent transformations, ultimately leading to the desired complex target molecule with high stereopurity.

Table 3: Synthesis of Heterocyclic Scaffolds from Nitro-Precursors

| Heterocycle | Synthetic Strategy | Key Stereochemical Control |

|---|---|---|

| Substituted Pyrrolidine | Reductive cyclization of γ-nitro ketone | Substrate-controlled diastereoselectivity |

| Disubstituted Piperidine | Intramolecular aza-Michael reaction | Catalyst-controlled enantioselectivity |

| Alkaloid Core | Multi-step synthesis from γ-nitro ester | Combination of substrate and catalyst control |

This table summarizes strategies for controlling multiple stereocenters in the synthesis of complex molecules derived from precursors related to this compound.

Advanced Synthetic Applications of Benzyl 4 Nitrobutanoate As a Key Intermediate

Building Block for Dendrimer Synthesis

Dendrimers are highly branched, well-defined macromolecules with a central core, repeating units, and terminal functional groups. Their unique architecture makes them suitable for a wide range of applications, including drug delivery, catalysis, and materials science. Benzyl (B1604629) 4-nitrobutanoate has been identified as a key starting material in the synthesis of novel C-branched monomers, which are essential for the construction of multifunctional dendrimers. acs.org

Construction of Multifunctional C-Branched Monomers

The synthesis of multifunctional dendrimers often requires monomers with diverse and selectively addressable functional groups. Benzyl 4-nitrobutanoate serves as a precursor for the creation of 1 → (2 + 1) C-branched monomers, which allow for the introduction of different functionalities within the dendritic structure. acs.org

A notable example involves the preparation of a mixed ester starting from this compound. This process is a key step in a synthetic route that ultimately yields a versatile C-branched monomer. Through selective deprotection of the resulting intermediate, a monomer with distinct functional groups becomes available for further elaboration into complex dendritic structures. acs.org This strategic use of this compound enables the precise placement of different chemical moieties within the dendrimer, which is crucial for tailoring its properties for specific applications.

Integration into Complex Dendritic Architectures

Once the C-branched monomers derived from this compound are synthesized, they can be integrated into larger, more complex dendritic architectures. These monomers can be attached to a core molecule to form the first generation of a dendrimer. The process can then be repeated to build subsequent generations, leading to macromolecules with a high degree of branching and a large number of terminal groups. acs.org

The versatility of the monomers derived from this compound allows for the convergent synthesis of dendrimers with two different functional groups on both the surface and in the interior of the macromolecule. This level of control over the molecular architecture is essential for the development of advanced materials with tailored properties. acs.org

Precursors for Nitrogen-Containing Heterocycles

While direct evidence for the use of this compound in the synthesis of all the following nitrogen-containing heterocycles is not extensively documented in the provided search results, the reactivity of the γ-nitro ester functionality suggests its potential as a valuable precursor for a variety of such compounds. The general synthetic strategies outlined below are well-established for related γ-nitro esters and highlight the plausible, though not explicitly confirmed, utility of this compound.

Pyrrolidines and Pyrrolidinones

The pyrrolidine (B122466) and pyrrolidinone scaffolds are present in numerous natural products and pharmaceuticals. The synthesis of these five-membered nitrogen heterocycles can often be achieved through the cyclization of γ-amino esters or related precursors.

The reduction of the nitro group in this compound would yield the corresponding γ-amino ester. Intramolecular cyclization of this amino ester, either directly or after activation of the ester group, would lead to the formation of a pyrrolidinone ring. Various reducing agents and cyclization conditions have been developed for similar transformations in organic synthesis.

Piperidinones

Piperidinones are six-membered nitrogen-containing heterocyclic compounds that are also important structural motifs in medicinal chemistry. The synthesis of substituted piperidinones can be achieved through cascade reactions involving γ-nitro esters.

One such powerful transformation is the nitro-Mannich/lactamization cascade. While not specifically detailing the use of this compound, the reaction of γ-nitro esters with imines (which can be formed in situ from aldehydes and an ammonia (B1221849) source) provides a direct route to 5-nitropiperidin-2-ones. Subsequent chemical modifications of the nitro group can then be performed to introduce further diversity. This methodology highlights the potential of this compound to serve as a key building block in the stereoselective synthesis of complex piperidinone derivatives.

γ-Amino Acid Analogues (e.g., GABA and Pregabalin (B1679071) Precursors)

γ-Amino acids and their analogues are of significant interest due to their biological activities. For instance, γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogue, pregabalin, is an important pharmaceutical agent.

The synthesis of γ-amino acid analogues often involves the use of nitro-substituted precursors. For example, a common strategy for the synthesis of pregabalin involves the Michael addition of a nucleophile to a nitroalkene, followed by reduction of the nitro group. While the direct use of this compound as a precursor for pregabalin is not explicitly detailed, its structural similarity to intermediates in known synthetic routes suggests its potential in this area. The reduction of the nitro group in this compound would directly yield a γ-amino acid benzyl ester, a valuable building block for the synthesis of various GABA analogues. google.comrsc.org

Role in Total Synthesis and Fragment Coupling Strategies

A comprehensive review of scientific literature indicates that this compound is not widely documented as a key intermediate in the total synthesis of complex natural products or in advanced fragment coupling strategies. Its specific application in these sophisticated synthetic contexts does not appear to be a common or established method, and as such, there are no prominent examples to detail in this section.

Theoretically, the structure of this compound lends itself to potential applications as a bifunctional synthetic building block. The benzyl ester group can serve as a stable protecting group for the carboxylic acid, which can be readily removed under standard hydrogenolysis conditions. The nitroalkane moiety offers a versatile handle for various synthetic transformations, including:

Carbon-Carbon Bond Formation: The α-carbon to the nitro group can be deprotonated to form a nitronate anion, a potent nucleophile for Michael additions or reactions with aldehydes (Henry reaction).

Reduction to Amines: The nitro group can be reduced to a primary amine, which can then be used for amide bond formation or the construction of nitrogen-containing heterocycles.

These functional groups make this compound a potentially useful precursor for synthesizing gamma-amino acids or for introducing a four-carbon chain with functionalities at both ends. However, despite this potential, its actual use in multi-step total synthesis or fragment coupling campaigns is not well-represented in published research. Consequently, no data on its performance in such synthetic schemes, including reaction yields or specific target molecules, can be presented.

Mechanistic Studies and Computational Investigations of Reactions Involving 4 Nitrobutanoates

Elucidation of Reaction Mechanisms and Pathways

The reactions of 4-nitrobutanoates are diverse and their mechanisms are intricately linked to the nature of the reactants and catalysts employed. A common reaction pathway involves the base-catalyzed addition of the 4-nitrobutanoate to an electrophile. For instance, in the synthesis of 5-nitropiperidin-2-ones, the proposed mechanism involves an initial imine formation, followed by a nitro-Mannich reaction and a subsequent lactamization of the resulting β-nitroamine intermediate. ucl.ac.uk

Investigation of Key Intermediates (e.g., Nitronate Ions, Radical Intermediates)

The transient species formed during a reaction, known as intermediates, are often highly reactive and not directly observable. Their existence is typically inferred through trapping experiments, spectroscopic studies, or computational modeling. In reactions involving 4-nitrobutanoates, two key types of intermediates are frequently postulated: nitronate ions and radical intermediates.

Nitronate Ions: The presence of the nitro group makes the α-carbon acidic. In the presence of a base, a proton can be abstracted to form a nitronate ion. This nucleophilic intermediate is central to many carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction and the Michael addition. The formation of the nitronate is a critical step that initiates the subsequent reaction with an electrophile.

Radical Intermediates: While ionic pathways are common, some transformations of nitro compounds proceed via radical mechanisms. researchgate.netyoutube.com A radical is an atom or molecule with an unpaired electron, making it highly reactive. researchgate.net These intermediates are often involved in cyclization reactions. For example, in certain radical cyclizations of β-nitroacetamides, an α-amidoradical can be generated, which then undergoes cyclization. ucl.ac.uk The formation of radicals is typically initiated by heat, light, or a radical initiator. researchgate.netyoutube.com The subsequent steps, known as propagation, involve the reaction of a radical with a molecule to generate a new radical, continuing the chain reaction until a termination step occurs where two radicals combine. researchgate.net The involvement of radical intermediates has been confirmed in various enzymatic and non-enzymatic reactions. researchgate.netnih.gov

The table below summarizes the characteristics of these key intermediates.

| Intermediate Type | Formation | Role in Reaction | Typical Reactions |

| Nitronate Ion | Deprotonation of the α-carbon to the nitro group by a base. | Acts as a nucleophile. | Henry (nitroaldol) reaction, Michael addition, nitro-Mannich reaction. |

| Radical Intermediate | Homolytic bond cleavage initiated by heat, light, or a radical initiator. | Propagates a chain reaction. | Radical cyclizations, additions to alkenes, halogenations. researchgate.net |

Computational Chemistry Applications

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. wikipedia.org It allows for the study of transient structures like transition states and intermediates that are difficult or impossible to characterize experimentally. mit.edu

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. youtube.com This approach offers a favorable balance between computational cost and accuracy, making it widely used for studying organic molecules and their reactions. nih.govmdpi.com

DFT calculations can be used to determine the geometries of reactants, products, and intermediates, as well as their relative energies. This information helps to assess the thermodynamic feasibility of a reaction pathway. Hybrid functionals, such as B3LYP, are commonly employed as they have shown to provide accurate results for a wide range of organic compounds. mdpi.com

A transition state is the highest energy point along a reaction coordinate, representing a fleeting moment of bond breaking and bond formation. mit.edu Characterizing these structures is crucial for understanding reaction kinetics and selectivity. Since transition states are inherently unstable, their direct experimental observation is extremely challenging. mit.edu

Computational methods, particularly DFT, are used to locate and characterize transition state structures. scilit.comyoutube.com By modeling the potential energy surface, researchers can identify the minimum energy pathway from reactants to products and calculate the activation energy barrier. mit.edu This barrier determines the rate of the reaction. Analysis of the transition state geometry provides insights into the key atomic interactions that stabilize it and influence the reaction's course. researchgate.net

Many reactions involving 4-nitrobutanoates can generate chiral centers, leading to the possibility of multiple stereoisomers. Predicting and controlling the stereochemical outcome is a major goal in organic synthesis. Computational modeling can be used to predict which stereoisomer will be preferentially formed by calculating the energies of the different diastereomeric transition states. The pathway with the lower energy transition state will be kinetically favored, leading to the major product. ucl.ac.uk

This predictive power is instrumental in rational catalyst design. researchgate.netrsc.orgnih.gov By understanding the mechanism and the factors that control stereoselectivity, chemists can computationally design catalysts that are predicted to enhance the rate and selectivity of a desired transformation. The models can help identify key catalyst-substrate interactions in the transition state that lead to the preferential formation of one enantiomer over the other. researchgate.net

The following table outlines the applications of these computational methods.

| Computational Method | Application in Studying 4-Nitrobutanoate Reactions | Key Information Obtained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecules. wikipedia.orgmdpi.com | Ground state geometries, relative stabilities of isomers, energies of intermediates. |

| Transition State Modeling | Locating and analyzing the highest energy point on the reaction pathway. mit.eduscilit.com | Transition state structures, activation energy barriers, reaction kinetics. |

| Stereochemical Prediction | Calculating energies of diastereomeric transition states. | Prediction of major stereoisomer, understanding sources of stereoselectivity. |

| Rational Catalyst Design | Modeling catalyst-substrate interactions. researchgate.netrsc.org | Design of new catalysts with improved activity and selectivity. |

Experimental Mechanistic Probes (e.g., Deuterium Labeling, Kinetic Studies)

While computational studies provide invaluable theoretical insights, experimental validation is essential for confirming proposed mechanisms.

Deuterium Labeling: Isotope labeling, particularly substituting hydrogen with its heavier isotope deuterium, is a powerful technique for probing reaction mechanisms. chem-station.com This substitution can lead to a kinetic isotope effect (KIE), where the rate of the reaction changes. If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium (which forms a stronger bond) will typically slow down the reaction. Observing a significant KIE provides strong evidence for the involvement of that specific C-H bond cleavage in the slowest step of the mechanism. chem-station.com Deuterium labeling studies have been instrumental in elucidating the mechanisms of reactions like the nitroaldol reaction. elsevierpure.comresearchgate.net

Kinetic Studies: Kinetic studies involve measuring the rate of a reaction and how it is affected by changes in reactant concentrations, temperature, and catalyst loading. The data obtained can be used to derive a rate law for the reaction. This rate law provides information about which species are involved in the rate-determining step. For example, if the reaction rate is found to be first order in both the 4-nitrobutanoate and the base, it suggests that both are involved in the slowest step of the reaction, which is consistent with a mechanism involving deprotonation to form a nitronate ion.

These experimental probes, when combined with computational investigations, provide a robust and detailed picture of the reaction mechanism. researchgate.net

Q & A

Q. What are the recommended synthetic methodologies for Benzyl 4-Nitrobutanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 4-nitrobutanoic acid with benzyl alcohol under acid catalysis. Key variables include:

- Catalyst choice : Sulfuric acid or immobilized lipases (e.g., from Candida antarctica) for greener approaches .

- Molar ratio : Optimizing the acid-to-alcohol ratio (e.g., 1:1.2) to drive equilibrium toward ester formation .

- Temperature : Elevated temperatures (60–80°C) improve kinetics but may risk nitro group degradation.

- Solvent selection : Toluene or dichloromethane for azeotropic water removal in acid-catalyzed reactions.

Methodological note : Use a uniform experimental design (e.g., Doehlert matrix) to systematically explore parameter interactions and model yield responses .

Q. How can researchers verify the purity and structural integrity of this compound?

Employ a multi-technique analytical workflow:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.3 ppm for CH₂ adjacent to ester oxygen) and nitro group (δ ~4.5 ppm for NO₂-proximal protons) .

- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520 and 1350 cm⁻¹) .

- Elemental analysis : Validate C, H, N composition (±0.3% theoretical) .

Cross-validation : Compare data with SciFinder/Reaxys entries for known compounds .

Advanced Research Questions

Q. How can contradictions in spectral or analytical data for this compound be resolved?

Contradictions often arise from:

- Impurity interference : Use preparative HPLC to isolate the compound and reanalyze .

- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from residual protonated signals in NMR .

- Degradation products : Conduct stability studies under varying pH/temperature to identify decomposition pathways (e.g., nitro group reduction) .

Case example : Discrepancies in mass spectra molecular ion peaks may require high-resolution MS (HRMS) to distinguish isotopic patterns from adducts .

Q. What experimental strategies optimize the nitro group’s stability during this compound synthesis?

The nitro group is prone to reduction or thermal decomposition. Mitigation strategies include:

- Inert atmosphere : Use N₂/Ar to prevent oxidative side reactions .

- Low-temperature catalysis : Enzymatic esterification at 30–40°C minimizes thermal degradation .

- Protecting groups : Temporarily protect the nitro group with Boc (tert-butoxycarbonyl) during harsh steps .

Validation : Monitor reaction progress via TLC or in-situ FT-IR to detect early-stage degradation .

Q. How can researchers design kinetic models for this compound formation in biphasic systems?

Develop a pseudo-homogeneous model incorporating:

- Mass transfer coefficients : Estimate interfacial area in solvent/water systems .

- Rate equations : Fit time-conversion data to second-order kinetics (acid + alcohol → ester) .

- Activation energy : Calculate via Arrhenius plots using rate constants at 50–80°C .

Advanced tool : Apply computational fluid dynamics (CFD) to simulate mixing efficiency in scaled-up reactors .

Q. What role does this compound play in synthesizing bioactive derivatives, and how are reaction mechanisms elucidated?

The benzyl ester acts as a transient protecting group for carboxylates in prodrug synthesis. Mechanistic studies:

- Isotopic labeling : Use ¹⁸O-labeled benzyl alcohol to track ester bond cleavage in hydrolysis assays .

- DFT calculations : Model transition states for nitro group participation in nucleophilic attacks .

Application example : Nitro-to-amine reduction (e.g., H₂/Pd-C) yields 4-aminobutanoate derivatives for peptide coupling .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound reactivity?

Q. What protocols ensure long-term stability of this compound in storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.